![molecular formula C20H25NO4 B1245441 Jamtine](/img/structure/B1245441.png)
Jamtine
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Overview
Description
Jamtine is a natural product found in Cocculus hirsutus with data available.
Scientific Research Applications
Synthesis and Structural Studies
Total Synthesis of Jamtine : The first total synthesis of jamtine, a tetrahydroisoquinoline alkaloid known for its therapeutic properties, was accomplished. Key to this synthesis was a tandem thionium/N-acyliminium ion cyclization process, which showed high diastereoselectivity and excellent yield (Padwa & Danca, 2002).
Asymmetric Total Synthesis : A step-economic asymmetric synthesis of jamtine was developed, using chiral lithium amide base desymmetrization of a ring-fused imide. This approach led to the synthesis of a structure different from the natural product originally reported (Simpkins & Gill, 2003).
Expeditious Total Synthesis Method : A novel and concise synthesis method for jamtine was described, involving the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline and tetrahydrophthalic anhydride under microwave activation. This method demonstrated good yield and high diastereomeric selectivity (Pérard-Viret et al., 2010).
Chiral Base Desymmetrisation in Synthesis : The synthesis of jamtine was approached using asymmetric desymmetrisation of prochiral imides by a chiral lithium amide base. This method led to the synthesis of structures that differ from those originally reported for jamtine (Gill, Greenhalgh & Simpkins, 2003).
Syntheses of Jamtine and Its N-Oxides : A synthesis strategy for jamtine and its epimer, focusing on a conjugate reduction/Robinson cyclization sequence and a benzyl configuration inversion approach, was developed. This study also synthesized and identified N-oxide derivatives of jamtine isomers (Zheng et al., 2020).
Tandem Pummerer/Mannich Cyclization in Synthesis : The tandem Pummerer/Mannich cyclization method was employed for the diastereoselective synthesis of jamtine. This method facilitated the assembly of jamtine's tetrahydroisoquinoline alkaloid structure with high stereochemical control (Padwa, Danca, Hardcastle & McClure, 2003).
properties
Product Name |
Jamtine |
---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (12aS,12bS)-2,3-dimethoxy-6,8,10,11,12,12b-hexahydro-5H-isoindolo[1,2-a]isoquinoline-12a-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-23-16-10-13-7-9-21-12-14-6-4-5-8-20(14,19(22)25-3)18(21)15(13)11-17(16)24-2/h6,10-11,18H,4-5,7-9,12H2,1-3H3/t18-,20-/m0/s1 |
InChI Key |
OMJBNEAAPLIXDX-ICSRJNTNSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H]3[C@@]4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C2C3C4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC |
synonyms |
jamtine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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